molecular formula C19H24N6O2 B2782817 8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione CAS No. 713094-03-2

8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione

Cat. No.: B2782817
CAS No.: 713094-03-2
M. Wt: 368.441
InChI Key: OTACTVQHYMMTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione is a synthetic compound that belongs to the purine class of molecules. This compound is characterized by the presence of a benzylpiperazine moiety attached to a purine core, which is further substituted with ethyl and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a benzylpiperazine compound. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like sodium cyanoborohydride to facilitate the reductive amination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione is unique due to its specific combination of a benzylpiperazine moiety with a purine core, along with ethyl and methyl substitutions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-3-25-15-16(22(2)19(27)21-17(15)26)20-18(25)24-11-9-23(10-12-24)13-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTACTVQHYMMTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.